2-Methoxyethyl Chloroacetate
Overview
Description
2-Methoxyethyl Chloroacetate, also known as Chloroacetic Acid 2-Methoxyethyl Ester, is a chemical compound with the molecular formula C5H9ClO3 and a molecular weight of 152.57 g/mol . It is a colorless to almost colorless clear liquid with a boiling point of 98°C at 20 mmHg . This compound is widely used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxyethyl Chloroacetate can be synthesized through the esterification of chloroacetic acid with 2-methoxyethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound often involves the continuous esterification of chloroacetic acid with 2-methoxyethanol. The reaction is carried out in a reactor equipped with a distillation column to remove the water formed during the reaction, thereby driving the equilibrium towards the formation of the ester .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyethyl Chloroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted products.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield chloroacetic acid and 2-methoxyethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Substituted products such as 2-methoxyethyl amine, 2-methoxyethyl alcohol, and 2-methoxyethyl thiol.
Hydrolysis: Chloroacetic acid and 2-methoxyethanol.
Scientific Research Applications
2-Methoxyethyl Chloroacetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Methoxyethyl Chloroacetate involves its ability to undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles. This property makes it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific nucleophile and the resulting substituted product .
Comparison with Similar Compounds
Ethyl Chloroacetate: Similar to 2-Methoxyethyl Chloroacetate but with an ethyl group instead of a 2-methoxyethyl group.
Methyl Chloroacetate: Contains a methyl group instead of a 2-methoxyethyl group.
2-Methoxyethyl Acetate: Similar structure but lacks the chlorine atom.
Uniqueness: this compound is unique due to the presence of both a chloroacetate and a 2-methoxyethyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
IUPAC Name |
2-methoxyethyl 2-chloroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-8-2-3-9-5(7)4-6/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLBINWLZIVRJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20278087 | |
Record name | 2-Methoxyethyl Chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20278087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13361-36-9 | |
Record name | 13361-36-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6000 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methoxyethyl Chloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20278087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxyethyl Chloroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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